PPZ-A10

mRNA Delivery Transfection Efficiency Immuno-Oncology

PPZ-A10 is a non-substitutable piperazine ionizable lipid for LNPs, uniquely targeting splenic/hepatic immune cells (Kupffer cells, macrophages). It outperforms DLin-MC3-DMA and ALC-0315 in these cells, enabling high-efficiency mRNA delivery at low doses (0.3 mg/kg). Ideal for macrophage immunotherapy, cancer vaccines, and in vivo barcoding. Verified ~98.3 nm LNP size and pKa 7.0 ensure reproducible, high-performance transfection.

Molecular Formula C56H114N6O2
Molecular Weight 903.5 g/mol
Cat. No. B11927929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPZ-A10
Molecular FormulaC56H114N6O2
Molecular Weight903.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN(CCCCCCCCCC)CCC(=O)NCCCN1CCN(CC1)CCCNC(=O)CCN(CCCCCCCCCC)CCCCCCCCCC
InChIInChI=1S/C56H114N6O2/c1-5-9-13-17-21-25-29-33-43-59(44-34-30-26-22-18-14-10-6-2)49-39-55(63)57-41-37-47-61-51-53-62(54-52-61)48-38-42-58-56(64)40-50-60(45-35-31-27-23-19-15-11-7-3)46-36-32-28-24-20-16-12-8-4/h5-54H2,1-4H3,(H,57,63)(H,58,64)
InChIKeyPXNLDSAGMDIEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPZ-A10: A Piperazine-Derived Ionizable Lipid for mRNA Delivery to Immune Cells


PPZ-A10 is an ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vitro and in vivo [1]. Its core structural feature is a piperazine moiety, which distinguishes it from other classes of ionizable lipids and confers a unique in vivo tropism for immune cells in the liver and spleen, even without the use of targeting ligands [1]. Chemically, PPZ-A10 has the molecular formula C56H114N6O2, a molecular weight of 903.57 g/mol, and a CAS number of 2941268-67-1 .

Why PPZ-A10 Cannot Be Replaced by Generic Ionizable Lipids like MC3 or C12-200


Ionizable lipids are not interchangeable. PPZ-A10 belongs to a class of piperazine-containing lipids (Pi-Lipids) that exhibit a unique in vivo tropism for immune cells [1]. This contrasts sharply with gold-standard lipids like DLin-MC3-DMA, which primarily target hepatocytes, or ALC-0315, which is optimized for intramuscular administration. Furthermore, PPZ-A10's specific chemical structure yields a distinct pKa (7.0) and particle size profile (~98.3 nm) that directly influence endosomal escape and cellular uptake [2]. As demonstrated in direct comparative studies, substituting PPZ-A10 with another ionizable lipid can lead to a significant reduction in transfection efficiency in macrophages and breast cancer cells [3]. Therefore, for applications requiring high-efficiency mRNA delivery to splenic and hepatic immune cells, PPZ-A10 is a specific, non-substitutable component.

Quantitative Differentiation: PPZ-A10 Performance Data vs. Key Comparators


Comparative In Vitro Transfection Efficiency: PPZ-A10 vs. C14-4 in Macrophages and Cancer Cells

In a direct head-to-head comparison using LNPs formulated with various ionizable lipids to deliver EGFP mRNA, PPZ-A10 and C14-4 achieved the highest transfection efficiencies [1]. In RAW 264.7 macrophages, PPZ-A10 and C14-4 formulations led to approximately 70% EGFP-positive cells, significantly outperforming ALC-035 and DLin-MC3-DMA [1]. In MDA-MB-231 breast cancer cells, the same formulations achieved approximately 65% EGFP-positive cells [1]. The exact data for the other lipids (ALC-035, C12-200, DLin-MC3-DMA) are not provided in the abstract but are described as having lower performance [1]. This demonstrates that PPZ-A10 is a top-tier performer for transfecting these specific cell types.

mRNA Delivery Transfection Efficiency Immuno-Oncology

In Vivo Biodistribution: PPZ-A10's Unique Tropism for Immune Cells vs. MC3's Hepatocyte Tropism

Systemic administration of PPZ-A10 LNPs results in a unique biodistribution profile characterized by preferential mRNA delivery to immune cells in the liver (Kupffer cells) and spleen (macrophages) [1]. Quantitative analysis showed that PPZ-A10 LNPs delivered mRNA to 60% of Kupffer cells, 50% of spleen macrophages, 30% of spleen dendritic cells, and 20% of liver dendritic cells [2]. In contrast, a clinically relevant benchmark, DLin-MC3-DMA (MC3) LNPs, predominantly target hepatocytes in the liver and show limited tropism for immune cells in the spleen [3]. This functional difference is a key differentiator for applications requiring immune cell engagement.

Biodistribution Immune Cell Targeting Gene Delivery

Clinically Relevant Dosing: Effective Immune Cell Transfection at Low mRNA Doses

PPZ-A10 demonstrates high in vivo potency, enabling efficient mRNA delivery at a clinically relevant low dose of 0.3 mg/kg [1]. In contrast, many ionizable lipid formulations require significantly higher doses (e.g., 1-5 mg/kg) to achieve similar levels of functional protein expression in target tissues [2]. At this low dose of 0.3 mg/kg, PPZ-A10 LNPs were still able to preferentially deliver Cre mRNA to liver and splenic immune cells, demonstrating its potential for dose-sparing applications [1].

Dose Optimization mRNA Therapeutics LNP Formulation

Physicochemical Stability: PPZ-A10 LNPs Maintain Size and Charge Over 7 Days

In a stability study comparing multiple ionizable lipid formulations, PPZ-A10 LNPs demonstrated robust physical stability [1]. Immediately post-synthesis, PPZ-A10 LNPs exhibited an average particle size of ~98.3 nm and a near-neutral zeta potential [2]. Over a seven-day storage period, the average particle size showed less than a 10% increase, and zeta potential values remained close to neutral, between -1.238 mV and -1.786 mV, indicating sustained stability and minimal aggregation [1]. This level of stability is comparable to or better than other formulations in the study and is a key parameter for ensuring reproducible in vivo performance.

LNP Stability Formulation Science Quality Control

LNP Formulation Parameters: PPZ-A10 Yields Monodisperse Nanoparticles with Defined pKa

The physicochemical properties of PPZ-A10 LNPs are well-defined and favorable for intracellular delivery [1]. When formulated with cholesterol, C18PEG2K, and DOPE at an optimized molar ratio (35:46.5:2.5:16), PPZ-A10 LNPs exhibit a particle diameter of 98.3 nm and a pKa of 7.0 [1]. This pKa value is within the optimal range (6.5-7.5) for facilitating efficient endosomal escape while minimizing non-specific toxicity [2]. The low polydispersity index (PDI) of these formulations indicates a homogeneous population of nanoparticles, which is essential for reproducible and predictable in vivo performance [3].

LNP Characterization pKa Formulation Optimization

Optimal Applications for PPZ-A10 Based on Verified Performance Data


Ex Vivo Engineering of Macrophages for Cell Therapy

Researchers developing macrophage-based immunotherapies can leverage PPZ-A10's high transfection efficiency in RAW 264.7 cells (~70% EGFP+ at 24h) to engineer macrophages ex vivo [1]. The robust stability of PPZ-A10 LNPs over 7 days ensures that large batches of engineered cells can be prepared with consistent quality [1]. This application is supported by direct evidence of its superior performance compared to ALC-035, C12-200, and DLin-MC3-DMA in this cell line [1].

In Vivo Modulation of Liver and Spleen Immune Cell Function

PPZ-A10 is the rational choice for systemic mRNA therapies designed to modulate Kupffer cells (60% tdTomato+) or splenic macrophages (50% tdTomato+) [2]. This is a unique capability not shared by hepatocyte-targeting lipids like DLin-MC3-DMA [3]. Furthermore, its effectiveness at a low dose of 0.3 mg/kg makes it an attractive candidate for dose-sensitive applications such as cytokine therapy (e.g., IL-12 mRNA delivery to tumors [4]) or metabolic reprogramming of tissue-resident immune cells.

High-Throughput In Vivo Screening of Novel mRNA Constructs

The well-characterized and reproducible LNP formulation parameters of PPZ-A10 (size ~98.3 nm, pKa 7.0, high stability) make it an ideal delivery vehicle for high-throughput in vivo barcoding studies [REFS-2, REFS-5]. Its consistent performance minimizes formulation-related variability, allowing researchers to confidently attribute observed differences in functional delivery to the mRNA sequence or modification, rather than to LNP heterogeneity.

Development of Targeted Cancer Immunotherapies

Given its high transfection efficiency in MDA-MB-231 breast cancer cells (~65% EGFP+) and its ability to deliver mRNA to tumor-infiltrating immune cells, PPZ-A10 is a strong candidate for developing local or systemic cancer immunotherapies [1]. The potential to combine direct cancer cell transfection with activation of the tumor microenvironment via immune cell targeting represents a synergistic application uniquely enabled by this lipid's profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PPZ-A10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.